molecular formula C13H18N2O2 B4013159 N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide

N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide

Cat. No. B4013159
M. Wt: 234.29 g/mol
InChI Key: NVUHHJGXCOQLGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide involves complex reactions, often requiring specific conditions for optimal yields. For instance, the regioselective reactions of related ethanediamides with acetylenic esters in the presence of tert-butyl isocyanide lead to various products under controlled conditions (Yavari, Moradi, Nasiri, & Djahaniani, 2005). Metalation reactions involving butyllithium and diamines indicate the reactivity and potential synthesis pathways for similar structures (Rausch & Ciappenelli, 1967).

Molecular Structure Analysis

Investigations into the molecular structure of related compounds, such as platinum(II) complexes with N-(omega-phenylalkyl)-1,2-ethanediamine, highlight the impact of methylene chain length on intermolecular interactions (Goto et al., 2003). X-ray structural determination provides insights into the stable configurations and potential structural characteristics of N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide (Keypour et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide derivatives are diverse. For example, the synthesis of labelled organophosphorus pesticides illustrates the compound's reactivity and its potential for functionalization (Yoshitake et al., 1977). Intramolecular stacking in platinum(II) coordination spheres using similar ethanediamine derivatives reveals significant information on the compound's chemical behavior (Goto, Matsumoto, Sumimoto, & Kurosaki, 2000).

Physical Properties Analysis

Studies on the supramolecular structure of phenyl derivatives of butanol isomers, including those similar to N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide, offer valuable insights into the compound's physical properties, such as molecular organization and hydrogen bonding patterns (Grelska et al., 2022).

Chemical Properties Analysis

The chemical properties of N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide derivatives can be inferred from studies on organometallic π-complexes and reactions with n-butyllithium, highlighting the versatility and reactivity of these compounds (Watanabe, Kawanishi, & Furukawa, 1991). Understanding these properties is crucial for applications in various chemical reactions and synthesis strategies.

properties

IUPAC Name

N'-butan-2-yl-N-(2-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c1-4-10(3)14-12(16)13(17)15-11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3,(H,14,16)(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUHHJGXCOQLGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C(=O)NC1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-(sec-butyl)-N'-(2-methylphenyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.